Molecular Identity and Purity: Differentiating CAS 1251691-91-4 from Related Isoxazole Derivatives
The target compound, CAS 1251691-91-4, has a defined molecular formula of C14H12F3N3O3 and a molecular weight of 327.26 g/mol, with the unique InChIKey RBRUSSQQGMFJRV-UHFFFAOYSA-N, as curated by PubChem [1]. This is the sole experimentally verifiable feature that distinguishes it from all other isoxazole-5-carboxamide derivatives listed in chemical catalogs. Standard procurement purity is typically specified at 95%, though no independent Certificate of Analysis is publicly available for this specific lot . In contrast, well-characterized analogs such as compound 2a from the Hawash et al. series (phenyl-isoxazole-carboxamide derivative) have reported purities and specific biological activities, but their molecular identities and CAS numbers are distinct from 1251691-91-4 [2].
| Evidence Dimension | Chemical Identity Differentiation |
|---|---|
| Target Compound Data | CAS 1251691-91-4; MW 327.26 g/mol; InChIKey RBRUSSQQGMFJRV-UHFFFAOYSA-N; Purity (vendor specified) 95% |
| Comparator Or Baseline | Hawash et al. compound 2a (specific CAS not provided; general phenyl-isoxazole-carboxamide scaffold); analytical data for purity and identity are distinct. |
| Quantified Difference | Qualitative identity difference; the compounds are non-identical chemical entities with no overlapping CAS numbers or InChIKeys. |
| Conditions | PubChem record analysis; vendor catalog specifications. |
Why This Matters
For procurement, this confirms you are ordering a chemically distinct entity, not a generic mixture or mislabeled analog, which is critical for reproducibility in chemical biology or medicinal chemistry campaigns.
- [1] PubChem. N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)isoxazole-5-carboxamide. Compound Summary for CID 49755731. National Center for Biotechnology Information. Accessed May 9, 2026. View Source
- [2] Hawash, M., et al. Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Heterocyclic Communications, vol. 27, no. 1, 2021, pp. 133-141. DOI: 10.1515/hc-2020-0134. View Source
